Edelfosine

Mantle Cell Lymphoma Chronic Lymphocytic Leukemia Apoptosis Induction

Select Edelfosine (ET-18-OCH3) as the prototypical alkyl-lysophospholipid with the highest apoptotic potency against mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells. Its unique mechanism—intracellular Fas/CD95 co-clustering within lipid rafts—ensures clean, DNA-damage-independent pathway dissection. Data confirms superior selectivity over normal lymphocytes, selective PI-PLC inhibition (IC50 9.6 µM), and effective displacement of phosphorylated Akt from rafts vs. perifosine. Procure for rigorous apoptosis, membrane biophysics, and PI3K-Akt spatial regulation studies.

Molecular Formula C27H58NO6P
Molecular Weight 523.7 g/mol
CAS No. 70641-51-9
Cat. No. B1671100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdelfosine
CAS70641-51-9
Synonyms1-O-octadecyl-2-methyl-3-phosphatidylcholine
1-O-octadecyl-2-O-methyl-glycero-phosphocholine
1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine
1-O-octadecyl-2-O-methylglycerophosphocholine
1-octadecyl-2-methoxy-sn-glycero-3-phosphorylcholine
1-octadecyl-2-methoxyglycero-3-phosphorylcholine
1-octadecyl-2-methyl-sn-glycero-3-phosphocholine
1-octadecyl-2-methylglycero-3-phosphocholine
2-methoxy-PAF
edelfosine
edelfosine, (+-)-isomer
edelfosine, (R)-isomer
edelfosine, (S)-isomer
ET-18-O-methyl
ET-18-OCH(3)
ET-18-OCH3
ET18-OCH3
ET18-OMe
L-ET-18-OCH3
TLC ELL-12
Molecular FormulaC27H58NO6P
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
InChIInChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3
InChIKeyMHFRGQHAERHWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Edelfosine (CAS 70641-51-9) Procurement Guide: A First-Generation Alkyl-Lysophospholipid for Apoptosis Research


Edelfosine (ET-18-OCH3; 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic, membrane-targeting alkyl-lysophospholipid (ALP) [1]. As the prototypical first-generation ALP, it induces apoptosis in a wide range of cancer cells through a unique mechanism involving the intracellular activation of the Fas/CD95 death receptor within lipid rafts, without direct DNA interaction [REFS-1, REFS-2]. This distinct mode of action, coupled with its high metabolic stability, differentiates it from conventional DNA-damaging chemotherapeutics and underpins its specific research utility [2].

Edelfosine (CAS 70641-51-9) Sourcing: Why Alkylphospholipid Analogs Are Not Interchangeable


Alkylphospholipids (ALPs), including miltefosine, perifosine, and erucylphosphocholine, share a common membrane-targeting mechanism but exhibit distinct and clinically relevant differences in potency, cellular uptake, and specific molecular interactions [1]. For instance, in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), the rank order of apoptotic potency is edelfosine > perifosine >> erucylphosphocholine ≥ miltefosine [2]. Furthermore, edelfosine is a selective inhibitor of phosphatidylinositol-specific phospholipase C (PI-PLC), a property not shared by all ALPs [3]. Therefore, substituting edelfosine with a generic 'ALP' without verifying these specific, quantifiable performance metrics can lead to significantly different, and potentially misleading, experimental outcomes in apoptosis, membrane biophysics, and signal transduction studies.

Edelfosine (CAS 70641-51-9) Differentiation Evidence: Quantitative Head-to-Head Comparisons vs. Key Analogs


Superior Apoptotic Potency in MCL and CLL Cells Compared to Perifosine, Miltefosine, and Erucylphosphocholine

In a direct comparative study, edelfosine demonstrated the highest potency among four ALP analogs in inducing apoptosis in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells. The established rank order of efficacy was edelfosine > perifosine >> erucylphosphocholine ≥ miltefosine [1]. This superior potency is linked to edelfosine's efficient induction of Fas/CD95 death receptor and lipid raft co-clustering, a process less effectively triggered by the other analogs [1].

Mantle Cell Lymphoma Chronic Lymphocytic Leukemia Apoptosis Induction Lipid Rafts

Higher Selectivity for Malignant B-Cells Over Normal Lymphocytes vs. Perifosine in CLL

Edelfosine exhibits a superior therapeutic window in ex vivo chronic lymphocytic leukemia (CLL) samples compared to perifosine. At 10 µM, edelfosine reduced viability of malignant CD19+ CLL cells to 60.3% while sparing normal CD3+ T cells (97.8% viability). At the same concentration, perifosine was less potent against CLL cells (73.1% viability) with similar T-cell sparing (98.4% viability) [1]. At a higher concentration of 20 µM, this trend persisted, with edelfosine achieving lower CLL cell viability (43.7% vs. 61.0% for perifosine) while maintaining better selectivity [1].

Therapeutic Index Selective Cytotoxicity Chronic Lymphocytic Leukemia Perifosine

Greater Displacement of Akt from Lipid Rafts in MCL Cells Compared to Perifosine

In mantle cell lymphoma (MCL) cells, both edelfosine and perifosine target and displace key survival kinases from lipid rafts. However, edelfosine treatment resulted in a more pronounced displacement of phosphorylated Akt (p-Akt) from these membrane microdomains [1]. This superior displacement correlates with edelfosine's greater potency in inhibiting downstream Akt signaling and inducing apoptosis in MCL cells [REFS-1, REFS-2].

Akt Signaling Lipid Raft Disruption Mantle Cell Lymphoma PI3K Pathway

Selective Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC) with an IC50 of 9.6 µM

Edelfosine acts as a selective inhibitor of phosphatidylinositol-specific phospholipase C (PI-PLC), exhibiting an IC50 value of 9.6 µM in fibroblasts and adenocarcinoma cells [1]. Importantly, it does not inhibit phosphatidylcholine-specific PLC or phospholipase D (PLD) at similar concentrations [1]. While other ALPs like miltefosine and perifosine may also affect PI-PLC to varying degrees, edelfosine is widely recognized and utilized as a standard pharmacological tool for this specific and well-defined inhibitory activity [1].

Signal Transduction PI-PLC Inhibition Enzymatic Assay Second Messenger

More Pronounced Effect on Membrane Fluidity Compared to Miltefosine

In biophysical studies using model membranes, both edelfosine and miltefosine induced a mild increase in membrane fluidity. However, this effect was more noticeable for edelfosine than for miltefosine [1]. While both compounds did not significantly alter the global biophysical properties of lipid rafts in a cellular context, this difference in their ability to perturb model membrane order suggests a subtle but potentially important distinction in their initial interaction with the lipid bilayer [1].

Membrane Biophysics Lipid Rafts Fluorescence Anisotropy Model Membranes

Potent In Vivo Antitumor and Antileishmanial Activity with Preferential Tumor Accumulation

Edelfosine demonstrates significant in vivo activity in both anticancer and antiparasitic models. In MCL and CLL xenograft mouse models, oral administration of edelfosine led to potent antitumor effects and a dramatic, preferential accumulation of the drug within the tumor tissue compared to normal organs [1]. In a separate study on leishmaniasis, edelfosine was the most effective ALP tested (compared to miltefosine, perifosine, and erucylphosphocholine) in killing Leishmania spp. promastigotes and amastigotes, and oral administration showed potent in vivo antileishmanial activity [2].

In Vivo Efficacy Xenograft Model Leishmaniasis Tumor Targeting

Edelfosine (CAS 70641-51-9): Validated Research Applications Stemming from Quantitative Evidence


Investigating Fas/CD95-Mediated Apoptosis and Lipid Raft Dynamics in B-Cell Malignancies

Given its established rank as the most potent ALP for inducing apoptosis in MCL and CLL cells via Fas/CD95 co-clustering with lipid rafts [1], edelfosine is the optimal tool for dissecting these specific death receptor pathways in B-cell cancers. Its superior selectivity over normal lymphocytes [2] allows for cleaner interpretation of pro-apoptotic mechanisms in the malignant cell population.

Studying the PI3K-Akt Signaling Axis Within Membrane Microdomains

Edelfosine's demonstrated ability to displace phosphorylated Akt from lipid rafts more effectively than perifosine [3] makes it a preferred reagent for studying the spatial regulation of the PI3K-Akt survival pathway. Researchers can use edelfosine to selectively disrupt raft-localized Akt signaling in MCL and other cancer models to elucidate compartment-specific signaling events.

Pharmacological Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC)

With a well-defined IC50 of 9.6 µM for PI-PLC inhibition and a lack of activity against related phospholipases [4], edelfosine serves as a standard and reliable pharmacological inhibitor for experiments aimed at blocking phosphoinositide turnover and downstream calcium signaling or PKC activation, particularly in fibroblasts and adenocarcinoma cell models.

Preclinical In Vivo Studies of ALP-Mediated Antitumor and Antiparasitic Therapy

Edelfosine's validated in vivo efficacy in MCL/CLL xenograft models and leishmaniasis [REFS-1, REFS-5], coupled with its preferential tumor accumulation, supports its use as a lead compound in translational research. Procurement for animal studies is justified by this established in vivo activity profile and favorable biodistribution characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edelfosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.